molecular formula C7H6ClF B1666203 3-Fluorobenzyl chloride CAS No. 456-42-8

3-Fluorobenzyl chloride

Cat. No.: B1666203
CAS No.: 456-42-8
M. Wt: 144.57 g/mol
InChI Key: XBDXMDVEZLOGMC-UHFFFAOYSA-N
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Description

3-Fluorobenzyl chloride: is an organic compound with the molecular formula C7H6ClF . It is a derivative of benzyl chloride where a fluorine atom is substituted at the third position of the benzene ring. This compound is known for its reactivity and is used as an intermediate in organic synthesis.

Mechanism of Action

Target of Action

3-Fluorobenzyl chloride is primarily used as a reagent in organic synthesis

Mode of Action

As a halogenated organic compound, this compound can participate in various chemical reactions. The chlorine atom in the molecule is a good leaving group, which makes it a useful reagent in nucleophilic substitution reactions .

Biochemical Pathways

It can be used to synthesize other compounds that do interact with such pathways .

Result of Action

The primary result of the action of this compound is the formation of new compounds through chemical reactions. The specific products depend on the reactants used in the synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluorobenzyl chloride can be synthesized through the chlorination of 3-fluorotoluene. The process involves the reaction of 3-fluorotoluene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of this compound .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feed of 3-fluorotoluene and chlorine gas into a reactor, with the reaction being catalyzed by iron(III) chloride. The product is then purified through distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Fluorobenzyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Products include 3-fluorobenzyl alcohol, 3-fluorobenzylamine, and 3-fluorobenzylthiol.

    Oxidation: Major products are 3-fluorobenzaldehyde and 3-fluorobenzoic acid.

    Reduction: The primary product is 3-fluorotoluene.

Scientific Research Applications

3-Fluorobenzyl chloride is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

    Biology: The compound is used in the modification of biomolecules for research purposes.

    Medicine: It is involved in the synthesis of potential drug candidates and active pharmaceutical ingredients.

    Industry: this compound is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

  • 4-Fluorobenzyl chloride
  • 2-Fluorobenzyl chloride
  • 3-Fluorobenzyl bromide
  • 3-Fluorobenzyl alcohol

Comparison:

This compound stands out due to its unique combination of reactivity and selectivity, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-(chloromethyl)-3-fluorobenzene
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InChI

InChI=1S/C7H6ClF/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2
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InChI Key

XBDXMDVEZLOGMC-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC(=C1)F)CCl
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF
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DSSTOX Substance ID

DTXSID4060026
Record name Benzene, 1-(chloromethyl)-3-fluoro-
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Molecular Weight

144.57 g/mol
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Physical Description

Colorless liquid with a pungent odor; [Alfa Aesar MSDS]
Record name 3-Fluorobenzyl chloride
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Vapor Pressure

0.99 [mmHg]
Record name 3-Fluorobenzyl chloride
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CAS No.

456-42-8
Record name 3-Fluorobenzyl chloride
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Record name Benzene, 1-(chloromethyl)-3-fluoro-
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Record name α-chloro-p-fluorotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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